molecular formula C10H12OS2 B15480713 1,3-DITHIOLANE, 2-(o-METHOXYPHENYL)- CAS No. 24588-76-9

1,3-DITHIOLANE, 2-(o-METHOXYPHENYL)-

Cat. No.: B15480713
CAS No.: 24588-76-9
M. Wt: 212.3 g/mol
InChI Key: JKPYCJKJEBIDIG-UHFFFAOYSA-N
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Description

1,3-Dithiolane, 2-(o-Methoxyphenyl)- is a heterocyclic compound featuring a five-membered ring containing two sulfur atoms and a substituted o-methoxyphenyl group. This compound belongs to the 1,3-dithiolane family, which is widely recognized for its utility as a protective group for carbonyl functionalities due to its stability under diverse reaction conditions . The o-methoxyphenyl substituent introduces steric and electronic effects that influence reactivity and applications.

Properties

CAS No.

24588-76-9

Molecular Formula

C10H12OS2

Molecular Weight

212.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,3-dithiolane

InChI

InChI=1S/C10H12OS2/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10/h2-5,10H,6-7H2,1H3

InChI Key

JKPYCJKJEBIDIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2SCCS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 1,3-dithiolane derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Substituent Key Differences Applications
1,3-Dithiolane, 2-(o-Methoxyphenyl)- o-Methoxyphenyl Enhanced electron-donating effects due to methoxy group; steric hindrance at ortho position. Carbonyl protection, metal coordination .
2-(2,4-Cyclopentadien-1-ylidene)-1,3-Dithiolane Cyclopentadienylidene Conjugated system increases planarity; stabilizes radical intermediates. Electroactive materials, polymer synthesis .
1,3-Dithiolane (unsubstituted) None Higher ring strain; more reactive toward nucleophiles. Basic model for mechanistic studies .
Key Observations:
  • Electronic Effects : The o-methoxyphenyl group in the target compound donates electron density via resonance, reducing electrophilicity compared to electron-withdrawing substituents (e.g., nitro or bromo groups in other analogues) .
  • Steric Effects : The ortho-substituted methoxy group creates steric hindrance, limiting accessibility for reactions at the dithiolane ring compared to less hindered analogues like unsubstituted 1,3-dithiolane .

Reactivity in Ring-Opening and Cyclization Reactions

1,3-Dithiolanes undergo ring-opening under specific conditions, enabling diverse transformations:

Example 1: Base-Induced Ring-Opening
  • Target Compound: Limited data on ring-opening, but analogous 1,3-dithiolanes with electron-rich substituents (e.g., methoxy) show slower reaction rates in basic media due to reduced electrophilicity .
  • Comparison with 2-(2,4-Cyclopentadien-1-ylidene)-1,3-Dithiolane : The conjugated cyclopentadienylidene group facilitates rapid ring-opening via anionic intermediates, enabling efficient synthesis of thiophenes (92% yield) .
Example 2: Metal Coordination
  • Target Compound : The sulfur atoms in the dithiolane ring can coordinate with metals (e.g., Au, Mo), similar to lipoic acid, but the o-methoxyphenyl group may sterically hinder complexation compared to smaller substituents .
  • Comparison with Lipoic Acid : Lipoic acid’s dithiolane ring forms stronger chelates with transition metals due to optimal geometry and absence of bulky substituents .

Stability and Functional Utility

  • Thermal Stability : The o-methoxyphenyl group enhances thermal stability compared to aliphatic-substituted dithiolanes, which decompose at lower temperatures .
  • Chemical Inertness : Superior to 1,2-dithiolanes, which are more prone to oxidation and ring-opening due to higher ring strain .

Table 1: Comparative Reactivity Data

Compound Reaction Conditions Product Yield Reference
1,3-Dithiolane, 2-(o-Methoxyphenyl)- Base (DMSO, 75°C) Thiophene derivatives ~85%*
2-(2,4-Cyclopentadien-1-ylidene)-1,3-Dithiolane Base (DMSO, 75°C) ThiopheneP28G6 92%
Unsubstituted 1,3-Dithiolane Acidic hydrolysis Carbonyl compound >90%

*Estimated based on analogous reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-dithiolane derivatives, such as 2-(o-methoxyphenyl)-1,3-dithiolane?

  • Methodological Answer : A common approach involves cyclization reactions using carbonyl precursors. For example, 1,3-dithiolanes are synthesized by reacting aldehydes or ketones with 1,2-ethanedithiol under acidic conditions, forming a protective dithiolane ring . Intramolecular cyclization strategies, such as domino reactions in DMSO with a base (e.g., NaOH), can yield functionalized dithiolanes. These methods often achieve high yields (e.g., 92% in thiophene synthesis) and are validated via NMR and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of 2-(o-methoxyphenyl)-1,3-dithiolane?

  • Methodological Answer :

  • Structural analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the dithiolane ring and substituent positions. For example, shifts in the 2.5–3.5 ppm range (for S–CH2_2) and aromatic protons (~6.5–7.5 ppm) are diagnostic .
  • InChI/SMILES : Computational tools generate identifiers like InChI=1S/C10H12S2/c1-8-2-4-9..., aiding database integration .
  • Collision cross-section analysis : Ion mobility spectrometry predicts molecular conformation, useful for comparing derivatives .

Q. What safety protocols are critical when handling 1,3-dithiolane derivatives?

  • Methodological Answer :

  • Hazard mitigation : Wear PPE (gloves, goggles) due to skin/eye irritation risks (R36/37/38). Avoid inhalation (R20/21/22) by working in fume hoods .
  • Decomposition : Thermal degradation releases toxic fumes (e.g., SOx_x); use controlled heating and scrubbers .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How do reaction mechanisms differ in intramolecular cyclization vs. intermolecular dithiolane formation?

  • Methodological Answer :

  • Intramolecular cyclization (e.g., domino reactions): Proceeds via anionic ring-opening of dithiolanes followed by SN_Ni pathways, forming fused heterocycles (e.g., thiophenes). Base choice (e.g., KOH vs. NH3_3) impacts regioselectivity .
  • Intermolecular routes : Require stoichiometric control of 1,2-ethanedithiol and carbonyl precursors. Acid catalysts (e.g., HCl) protonate carbonyls, enhancing nucleophilic attack by sulfur .

Q. What strategies resolve contradictions in spectroscopic data for dithiolane derivatives?

  • Methodological Answer :

  • Case study : If NMR signals for S–CH2_2 groups overlap, use DEPT-135 or HSQC to distinguish CH2_2 from quaternary carbons.
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., methoxyphenyl orientation) .
  • Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. How can 1,3-dithiolanes be applied in nanomaterials or metal coordination chemistry?

  • Methodological Answer :

  • Nanomaterial synthesis : Dithiolanes act as ligands for Au or MoS2_2 nanoparticles due to sulfur’s affinity for metals. For example, lipoic acid (a dithiolane derivative) stabilizes gold nanoparticles .
  • Coordination complexes : The dithiolane’s sulfur atoms chelate metals (e.g., W, Mo), forming catalysts for redox reactions. Optimize ligand-to-metal ratios via titration calorimetry .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for dithiolane-based cyclization reactions?

  • Methodological Answer :

  • Variables : Solvent polarity (DMSO vs. THF) and base strength (NaOH vs. Zn(OH)2_2) significantly affect yields. Replicate conditions from high-yield protocols (e.g., 92% in DMSO with NaOH) .
  • Side reactions : Monitor byproducts via LC-MS. For example, overbase conditions may hydrolyze dithiolanes, reducing yields .

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